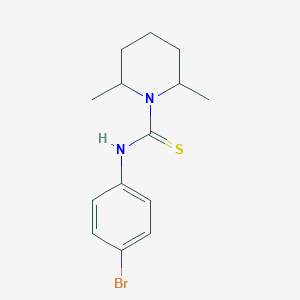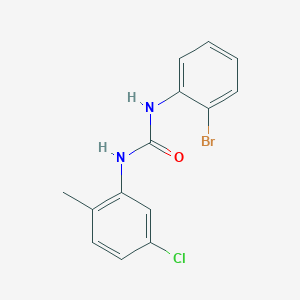![molecular formula C23H17BrN4O B4283168 N'-[1-(3-bromophenyl)ethylidene]-2-(3-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B4283168.png)
N'-[1-(3-bromophenyl)ethylidene]-2-(3-pyridinyl)-4-quinolinecarbohydrazide
Descripción general
Descripción
N'-[1-(3-bromophenyl)ethylidene]-2-(3-pyridinyl)-4-quinolinecarbohydrazide, also known as BPQ, is a chemical compound that has been studied for its potential applications in scientific research. BPQ belongs to the class of quinoline-based hydrazones, which have been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of N'-[1-(3-bromophenyl)ethylidene]-2-(3-pyridinyl)-4-quinolinecarbohydrazide is not fully understood. However, it has been proposed that N'-[1-(3-bromophenyl)ethylidene]-2-(3-pyridinyl)-4-quinolinecarbohydrazide exerts its cytotoxic activity by inducing DNA damage and inhibiting DNA synthesis. N'-[1-(3-bromophenyl)ethylidene]-2-(3-pyridinyl)-4-quinolinecarbohydrazide has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. Additionally, N'-[1-(3-bromophenyl)ethylidene]-2-(3-pyridinyl)-4-quinolinecarbohydrazide has been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
N'-[1-(3-bromophenyl)ethylidene]-2-(3-pyridinyl)-4-quinolinecarbohydrazide has been found to exhibit various biochemical and physiological effects. N'-[1-(3-bromophenyl)ethylidene]-2-(3-pyridinyl)-4-quinolinecarbohydrazide has been found to induce oxidative stress in cancer cells, which leads to the production of reactive oxygen species (ROS). ROS are known to cause DNA damage and induce apoptosis in cancer cells. N'-[1-(3-bromophenyl)ethylidene]-2-(3-pyridinyl)-4-quinolinecarbohydrazide has also been found to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the regulation of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[1-(3-bromophenyl)ethylidene]-2-(3-pyridinyl)-4-quinolinecarbohydrazide has several advantages and limitations for lab experiments. One of the advantages of N'-[1-(3-bromophenyl)ethylidene]-2-(3-pyridinyl)-4-quinolinecarbohydrazide is its potent cytotoxic activity against cancer cells. This makes N'-[1-(3-bromophenyl)ethylidene]-2-(3-pyridinyl)-4-quinolinecarbohydrazide a promising candidate for the development of anticancer drugs. Another advantage of N'-[1-(3-bromophenyl)ethylidene]-2-(3-pyridinyl)-4-quinolinecarbohydrazide is its ability to inhibit the migration and invasion of cancer cells, which are critical processes for cancer metastasis. However, one of the limitations of N'-[1-(3-bromophenyl)ethylidene]-2-(3-pyridinyl)-4-quinolinecarbohydrazide is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N'-[1-(3-bromophenyl)ethylidene]-2-(3-pyridinyl)-4-quinolinecarbohydrazide. One of the future directions is the development of N'-[1-(3-bromophenyl)ethylidene]-2-(3-pyridinyl)-4-quinolinecarbohydrazide-based anticancer drugs. N'-[1-(3-bromophenyl)ethylidene]-2-(3-pyridinyl)-4-quinolinecarbohydrazide has shown promising cytotoxic activity against various cancer cell lines, and further studies are needed to determine its efficacy in vivo. Another future direction is the study of the mechanism of action of N'-[1-(3-bromophenyl)ethylidene]-2-(3-pyridinyl)-4-quinolinecarbohydrazide. The exact mechanism of action of N'-[1-(3-bromophenyl)ethylidene]-2-(3-pyridinyl)-4-quinolinecarbohydrazide is not fully understood, and further studies are needed to elucidate its molecular targets. Finally, the study of the biochemical and physiological effects of N'-[1-(3-bromophenyl)ethylidene]-2-(3-pyridinyl)-4-quinolinecarbohydrazide can provide valuable insights into its potential applications in various scientific research fields.
Aplicaciones Científicas De Investigación
N'-[1-(3-bromophenyl)ethylidene]-2-(3-pyridinyl)-4-quinolinecarbohydrazide has been studied for its potential applications in various scientific research fields. One of the most promising applications of N'-[1-(3-bromophenyl)ethylidene]-2-(3-pyridinyl)-4-quinolinecarbohydrazide is in the field of cancer research. N'-[1-(3-bromophenyl)ethylidene]-2-(3-pyridinyl)-4-quinolinecarbohydrazide has been found to exhibit potent cytotoxic activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. N'-[1-(3-bromophenyl)ethylidene]-2-(3-pyridinyl)-4-quinolinecarbohydrazide has also been found to induce apoptosis in cancer cells by activating the caspase cascade. Furthermore, N'-[1-(3-bromophenyl)ethylidene]-2-(3-pyridinyl)-4-quinolinecarbohydrazide has been found to inhibit the migration and invasion of cancer cells, which are critical processes for cancer metastasis.
Propiedades
IUPAC Name |
N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN4O/c1-15(16-6-4-8-18(24)12-16)27-28-23(29)20-13-22(17-7-5-11-25-14-17)26-21-10-3-2-9-19(20)21/h2-14H,1H3,(H,28,29)/b27-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPSSAMIHSXVSY-JFLMPSFJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CN=CC=C3)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CN=CC=C3)/C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-nitrobenzenesulfonamide](/img/structure/B4283088.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B4283100.png)



![N'-[(5-ethyl-2-thienyl)methylene]-1-(methylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4283123.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-1-(methylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4283131.png)
![N-(4-chlorophenyl)-2-({4-ethyl-5-[1-(phenylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4283148.png)
![N-{[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide](/img/structure/B4283172.png)
![1-(4-tert-butylbenzyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine](/img/structure/B4283181.png)
![1-(4-tert-butylbenzyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4283183.png)
![1-(4-tert-butylbenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]piperazine](/img/structure/B4283185.png)
![1-(4-tert-butylbenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4283190.png)